molecular formula C7H6ClF5OS B1425949 3-Chloro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1240256-97-6

3-Chloro-5-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1425949
CAS No.: 1240256-97-6
M. Wt: 268.63 g/mol
InChI Key: JXKDNNYDGFDTFO-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzyl alcohol: is an organofluorine compound with the molecular formula C7H6ClF5OS and a molecular weight of 268.63 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a benzyl alcohol moiety. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the pentafluorosulfur group into a benzyl alcohol derivative. One common method is the reaction of 3-chlorobenzyl alcohol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of specialized equipment to handle the reactive and potentially hazardous reagents like sulfur tetrafluoride. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-5-(pentafluorosulfur)benzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-chloro-5-(pentafluorosulfur)benzaldehyde or 3-chloro-5-(pentafluorosulfur)benzoic acid.

    Reduction: Formation of 3-chloro-5-(pentafluorosulfur)benzyl derivatives.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-5-(pentafluorosulfur)benzyl alcohol is used as a building block in the synthesis of more complex organofluorine compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzyl alcohol depends on its specific application. In chemical reactions, the pentafluorosulfur group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)benzyl alcohol
  • 3-Chloro-5-(difluoromethyl)benzyl alcohol
  • 3-Chloro-5-(fluoromethyl)benzyl alcohol

Comparison: Compared to its similar compounds, 3-Chloro-5-(pentafluorosulfur)benzyl alcohol has a higher degree of fluorination, which can significantly alter its chemical and physical properties. The presence of the pentafluorosulfur group makes it more electron-withdrawing, potentially increasing its reactivity in certain chemical reactions. This unique feature can make it more suitable for specific applications where high reactivity and stability are required.

Properties

IUPAC Name

[3-chloro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDNNYDGFDTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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